N-Cyclohexyl-N-ethyl-4-piperidinecarboxamide hydrochloride

描述

N-Cyclohexyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C14H27ClN2O and its molecular weight is 274.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Cyclohexyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

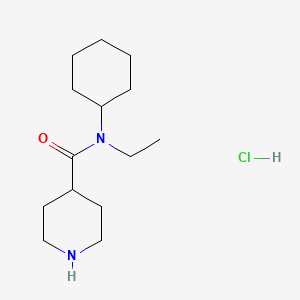

This compound is a piperidine derivative characterized by the presence of cyclohexyl and ethyl substituents. Its structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly in the central nervous system, where it may act as an antagonist or inverse agonist at cannabinoid receptors (CB1) .

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antagonistic Activity : The compound has been identified as a potent antagonist at the hCB1 receptor, with studies showing improved efficacy in reducing body weight in diet-induced obese mice .

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Potential Anticancer Activity : Investigations into its anticancer potential are ongoing, with some evidence suggesting it may inhibit tumor growth through enzyme modulation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| CB1 Antagonism | Potent inverse agonist activity | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Enzyme Inhibition | Inhibits specific enzymes related to cancer |

Case Studies

- Weight Management : A study highlighted the efficacy of this compound in managing weight in obese mice through its action on the hCB1 receptor, demonstrating a significant reduction in body weight compared to control groups .

- Cancer Research : Another investigation focused on the compound's ability to inhibit tumor growth in vitro. The results indicated that it could effectively reduce cell viability in specific cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .

常见问题

Q. What are the established synthetic routes for N-cyclohexyl-N-ethyl-4-piperidinecarboxamide hydrochloride, and what analytical methods validate its purity?

Basic Research Question

The synthesis typically involves coupling 4-piperidinecarboxylic acid derivatives with cyclohexyl and ethyl amines. A common method is the reaction of 4-piperidinecarbonyl chloride with N-cyclohexyl-N-ethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification is achieved via recrystallization using ethanol/water mixtures. Purity is validated using:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min).

- ¹H/¹³C NMR to confirm substituent integration (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, piperidine ring protons at δ 2.5–3.1 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 297.2).

Q. How can the compound’s crystal structure be resolved, and what software is recommended for refinement?

Basic Research Question

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Grow crystals via slow evaporation in ethanol/ethyl acetate.

- Use SHELX programs (e.g., SHELXT for solution, SHELXL for refinement) to resolve hydrogen bonding and confirm the hydrochloride salt formation .

- Validate with R-factor (<0.05) and check for twinning using PLATON.

Q. What solvent systems are optimal for solubility studies in biological assays?

Basic Research Question

The compound’s solubility profile is critical for in vitro assays:

- Polar solvents : Soluble in DMSO (up to 50 mM), methanol, and ethanol.

- Aqueous buffers : Limited solubility (<1 mM in PBS); use sonication or 0.1% Tween-80 for dispersion .

- Stability : Monitor degradation in PBS (pH 7.4) over 24 hours via HPLC to adjust assay conditions.

Q. How can synthetic yield be optimized while minimizing byproducts like N-alkylated isomers?

Advanced Research Question

- Reaction optimization : Use a 2:1 molar ratio of N-cyclohexyl-N-ethylamine to 4-piperidinecarbonyl chloride at 0–5°C to suppress side reactions .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Byproduct analysis : Employ LC-MS to detect and quantify N-alkylated byproducts (e.g., m/z 311.2 for diethyl variants) and adjust stoichiometry .

Q. How to resolve contradictions between in vitro activity and structural data in target binding studies?

Advanced Research Question

If the compound shows unexpected low affinity despite favorable docking predictions:

- Re-evaluate protonation states : The piperidine nitrogen’s pKa (~8.5) may affect binding at physiological pH. Use pH-adjusted molecular dynamics simulations .

- Check stereochemistry : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) to rule out inactive isomers .

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics directly .

Q. What computational strategies are effective for modeling interactions with G-protein-coupled receptors (GPCRs)?

Advanced Research Question

- Docking : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor template).

- MD simulations : Run 100-ns simulations in CHARMM36 to assess stability of the piperidine-cyclohexyl motif in the hydrophobic pocket .

- Free energy calculations : Apply MM-GBSA to predict binding affinity changes due to substituent modifications .

Q. How to analyze the stereochemical impact of the piperidine ring on biological activity?

Advanced Research Question

- Stereoisomer synthesis : Prepare enantiomers via chiral resolution using (+)- or (-)-di-p-toluoyl tartaric acid .

- Biological testing : Compare IC50 values in receptor assays (e.g., σ1 receptor binding).

- Structural correlation : Overlay X-ray structures of enantiomers with target active sites (e.g., using PyMOL) .

Q. What methodologies support structure-activity relationship (SAR) studies for modifying the cyclohexyl group?

Advanced Research Question

- Substituent variation : Synthesize analogs with substituents (e.g., hydroxyl, fluorine) at cyclohexyl positions 2, 3, or 4.

- Activity cliffs : Use random forest models to predict activity changes based on substituent polarity and steric parameters .

- Crystallography : Compare analog-bound protein structures to identify key hydrophobic interactions .

Q. What purification strategies are recommended for removing trace metal catalysts?

Advanced Research Question

- Chelating resins : Use Chelex 100 to remove Pd or Ni residues from coupling reactions.

- Ion-exchange chromatography : Employ Dowex 50WX2 (H+ form) to isolate the hydrochloride salt .

- ICP-MS validation : Ensure metal content <1 ppm for cell-based assays .

Q. How to assess the compound’s stability under oxidative or photolytic conditions?

Advanced Research Question

属性

IUPAC Name |

N-cyclohexyl-N-ethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O.ClH/c1-2-16(13-6-4-3-5-7-13)14(17)12-8-10-15-11-9-12;/h12-13,15H,2-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZAOSPGDJJQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-16-6 | |

| Record name | 4-Piperidinecarboxamide, N-cyclohexyl-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。